molecular formula C23H20FN5O3 B3011088 3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900291-99-8

3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B3011088
CAS RN: 900291-99-8
M. Wt: 433.443
InChI Key: QOWCTUCISWDMNN-UHFFFAOYSA-N
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Description

The compound "3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a structurally complex molecule that appears to be related to various imidazo-purine derivatives. These derivatives have been studied for their potential pharmacological properties, including antidepressant and anxiolytic-like activities . The presence of fluorobenzyl and methoxyphenyl groups suggests that the compound may have been designed to interact with specific biological targets, possibly by engaging in receptor binding or enzymatic inhibition.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with simpler precursors and building up to more complex structures. For example, the synthesis of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole compound was achieved through an intermediate stage, with the final structure confirmed by various spectroscopic methods and X-ray crystallography . Similarly, the synthesis of a thieno-imidazole derivative was performed using reductive coupling under ultrasound irradiation, which is a technique that can enhance reaction rates and yields . These methods may be applicable to the synthesis of the compound , although the specific details would depend on the unique chemical reactivity of its functional groups.

Molecular Structure Analysis

The molecular structure of imidazo-purine derivatives is often characterized using spectroscopic techniques such as IR, NMR, and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and the nature of its chemical bonds. For instance, the crystal structure analysis of a related compound revealed intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for the formation of supramolecular networks . These interactions can significantly influence the biological activity and solubility of the compound.

Chemical Reactions Analysis

Imidazo-purine derivatives can participate in various chemical reactions, depending on their substituents and the reaction conditions. The presence of reactive groups such as benzyl and methoxyphenyl may allow for further functionalization or interaction with biological molecules. The reactivity of these compounds can be exploited to create derivatives with enhanced or altered pharmacological profiles, as seen in the structure-activity relationship studies of arylpiperazinylalkyl purine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be influenced by its molecular structure. The presence of fluorine and methoxy groups could affect the compound's lipophilicity and its ability to cross biological membranes. These properties are essential for determining the compound's suitability as a drug candidate, including its bioavailability and distribution within the body. The antidepressant activity of a related imidazolidine derivative, which did not inhibit the uptake of biogenic amines or possess monoamine oxidase inhibitory activity, suggests a novel mechanism of action that could be explored for the compound .

Scientific Research Applications

Antimycobacterial and Anticonvulsant Activities
Compounds with structures mimicking parts of 3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their antimycobacterial activity. A variety of potential antimycobacterials have been designed, several of which exhibited notable in vitro activity against mycobacteria, although not as active as the most potent purines and pyrimidines previously synthesized (Miranda & Gundersen, 2009). Additionally, analogous structures have been investigated for anticonvulsant activities, with some showing promise but with varying degrees of effectiveness and selectivity (Kelley et al., 1995).

Electron Delocalization and Stability in N-heterocyclic Carbene Precursors
Research has also focused on the influence of electron delocalization on the stability and structure of potential N-heterocyclic carbene precursors, featuring structures related to the target compound. These studies have provided insights into the electronic properties and reactivity of these compounds, contributing to the understanding of their potential applications in medicinal and synthetic organic chemistry (Hobbs et al., 2010).

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O3/c1-14-12-27-19-20(25-22(27)29(14)17-8-10-18(32-3)11-9-17)26(2)23(31)28(21(19)30)13-15-4-6-16(24)7-5-15/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWCTUCISWDMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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